An In-depth Technical Guide to 4-Bromo-3-methoxyphenylboronic Acid for Researchers and Drug Development Professionals
An In-depth Technical Guide to 4-Bromo-3-methoxyphenylboronic Acid for Researchers and Drug Development Professionals
An essential building block in modern medicinal chemistry, 4-Bromo-3-methoxyphenylboronic acid is a versatile reagent pivotal in the synthesis of complex organic molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in drug discovery and development.
Core Chemical Properties and Safety Information
4-Bromo-3-methoxyphenylboronic acid, with the CAS number 1256345-59-1 , is a substituted phenylboronic acid. Boronic acids are key reagents in organic synthesis, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The presence of a bromo and a methoxy group on the phenyl ring provides multiple points for further functionalization, making it a valuable intermediate in the construction of diverse molecular architectures.
Physicochemical Data
A summary of the key physical and chemical properties of 4-Bromo-3-methoxyphenylboronic acid is presented in the table below. It is important to note that while some data is experimentally determined, other values are predicted based on computational models due to limited availability in public literature.
| Property | Value | Source |
| CAS Number | 1256345-59-1 | [1][] |
| Molecular Formula | C₇H₈BBrO₃ | [1] |
| Molecular Weight | 230.85 g/mol | |
| Appearance | White to off-white solid | Inferred from similar compounds |
| Melting Point | No specific data available; similar compounds melt in the range of 200-210 °C | Inferred from related structures |
| Boiling Point | Data not available | |
| Solubility | Soluble in methanol and dimethyl sulfoxide (DMSO). Insoluble in water. | Inferred from similar compounds |
Safety and Handling
4-Bromo-3-methoxyphenylboronic acid is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.[3][4][5][6]
Hazard Statements:
Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[3][4]
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P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]
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P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4]
Synthesis and Experimental Protocols
Illustrative Synthesis Workflow
Caption: A plausible synthetic pathway for 4-Bromo-3-methoxyphenylboronic acid.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of 4-Bromo-3-methoxyphenylboronic acid lies in its application as a substrate in the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, enabling the construction of biaryl and heteroaryl structures that are prevalent in many biologically active molecules.
Catalytic Cycle of the Suzuki-Miyaura Coupling
The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Protocol for Suzuki-Miyaura Coupling
The following is a general procedure for a Suzuki-Miyaura cross-coupling reaction using an aryl bromide and an arylboronic acid, which can be adapted for 4-Bromo-3-methoxyphenylboronic acid.
Materials:
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Aryl halide (e.g., an aryl bromide) (1.0 equiv)
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4-Bromo-3-methoxyphenylboronic acid (1.2 - 1.5 equiv)
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Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.01 - 0.05 equiv)
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Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)
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Anhydrous solvent (e.g., 1,4-dioxane, toluene, THF, and water mixture)
Procedure:
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To a dry reaction vessel (e.g., a Schlenk flask) under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, 4-Bromo-3-methoxyphenylboronic acid, and the base.
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Add the anhydrous solvent to the reaction vessel.
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Degas the mixture by bubbling the inert gas through the solution for 10-15 minutes.
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Add the palladium catalyst to the reaction mixture under a positive flow of the inert gas.
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Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
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Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
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Purify the crude product by a suitable method, such as column chromatography on silica gel.
Applications in Drug Discovery and Development
Substituted biaryl scaffolds are prevalent in a wide range of pharmaceuticals. The use of 4-Bromo-3-methoxyphenylboronic acid allows for the introduction of a synthetically versatile handle (the bromine atom) and a methoxy group that can influence the pharmacokinetic and pharmacodynamic properties of the final compound.
Derivatives of bromo-methoxyphenyl compounds have shown promise in the development of novel therapeutic agents, particularly in the field of oncology. For instance, related structures have been incorporated into molecules designed as tubulin polymerization inhibitors, which are a class of anticancer agents that disrupt the formation of microtubules, leading to cell cycle arrest and apoptosis in cancer cells.
While direct biological activity of 4-Bromo-3-methoxyphenylboronic acid itself is not the primary focus, its utility as a building block in the synthesis of potentially bioactive molecules is of significant interest to medicinal chemists. The ability to readily form carbon-carbon bonds via Suzuki-Miyaura coupling makes this reagent a valuable tool in the exploration of new chemical space for drug discovery.
Conclusion
4-Bromo-3-methoxyphenylboronic acid is a key synthetic intermediate with significant applications in organic synthesis and medicinal chemistry. Its utility in the Suzuki-Miyaura cross-coupling reaction provides a reliable method for the construction of complex biaryl structures, which are important pharmacophores in many drug candidates. This technical guide provides researchers and drug development professionals with the essential information required to effectively utilize this versatile building block in their synthetic endeavors.
